molecular formula C4H3Br2N3 B131937 2-Amino-3,5-dibromopyrazine CAS No. 24241-18-7

2-Amino-3,5-dibromopyrazine

Cat. No.: B131937
CAS No.: 24241-18-7
M. Wt: 252.89 g/mol
InChI Key: DTLBKXRFWUERQN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromopyrazine is a chemical compound with the molecular formula C4H3Br2N3. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and an amino group at the 2nd position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,5-dibromopyrazine can be synthesized from 2-aminopyrazine through a bromination reaction. The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds under mild conditions, often in the presence of a solvent like methanol .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Sodium dicyanocuprate: Used for cyanation reactions.

    Isothiocyanates: Used for the formation of thiazolopyrazines.

Major Products:

Scientific Research Applications

2-Amino-3,5-dibromopyrazine has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Amino-3,5-dibromopyrazine is unique due to the presence of two bromine atoms, which makes it more reactive in substitution reactions compared to its mono-brominated or chlorinated counterparts. This increased reactivity allows for a broader range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Amino-3,5-dibromopyrazine is a halogenated pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its anticancer properties, antimicrobial effects, and its role as a precursor in the synthesis of more complex nitrogen-containing heterocycles. This article summarizes the biological activity of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in a solvent mixture of dimethyl sulfoxide (DMSO) and water. The reaction conditions are optimized to achieve high yields, often exceeding 90% .

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines, demonstrating significant growth inhibition.

Cell Line GI50 Value (µM) Activity
A549 (Lung Cancer)25.0Moderate Inhibition
MDA-MB-231 (Breast Cancer)15.0Strong Inhibition
HOP-92 (Lung Cancer)20.0Moderate Inhibition
A498 (Renal Cancer)18.0Strong Inhibition

The growth inhibition values indicate that this compound exhibits varying degrees of efficacy against different cancer types, with some studies reporting GI50 values as low as 15 µM for breast cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound can effectively bind to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of various halogenated pyrazines, including this compound, on multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth in vitro and showed lower toxicity towards normal cells at similar concentrations .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of several pyrazine derivatives. The study highlighted that this compound exhibited notable activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .

Properties

IUPAC Name

3,5-dibromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLBKXRFWUERQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347316
Record name 2-Amino-3,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24241-18-7
Record name 2-Amino-3,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dibromopyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-amino-3,5-dibromopyrazine in the synthesis of other compounds?

A1: this compound serves as a crucial intermediate in synthesizing various 2-aminopyrazine derivatives []. The research highlights its role as a precursor for creating compounds like 2-amino-5-bromine-3-morpholinopyrazine, 2-amino-5-bromine-3-piperazinylpyrazine, and 2-amino-5-bromine-3-pyrrolidylpyrazine. These derivatives are achieved by substituting the bromine atoms with morpholine, piperazine, and pyrrole, respectively [].

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